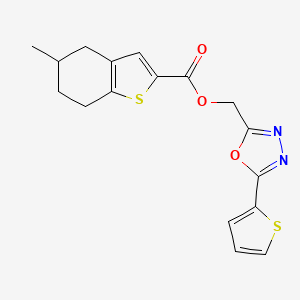
(2-Imidazol-1-ylpyridin-4-yl)-(2-propan-2-ylpyrrolidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Imidazol-1-ylpyridin-4-yl)-(2-propan-2-ylpyrrolidin-1-yl)methanone, also known as PIM-1 inhibitor, is a small molecule inhibitor that targets the PIM-1 kinase enzyme. This enzyme is involved in various cellular processes, including cell cycle regulation, apoptosis, and DNA damage response. The inhibition of PIM-1 kinase has been shown to have potential therapeutic applications in cancer and other diseases.
Wirkmechanismus
(2-Imidazol-1-ylpyridin-4-yl)-(2-propan-2-ylpyrrolidin-1-yl)methanone kinase is involved in the regulation of various signaling pathways, including the PI3K/AKT/mTOR and JAK/STAT pathways. The inhibition of (2-Imidazol-1-ylpyridin-4-yl)-(2-propan-2-ylpyrrolidin-1-yl)methanone kinase leads to the downregulation of these pathways, resulting in the inhibition of cell growth and induction of apoptosis.
Biochemical and Physiological Effects:
In addition to its effects on cancer cells, (2-Imidazol-1-ylpyridin-4-yl)-(2-propan-2-ylpyrrolidin-1-yl)methanone inhibitor has been shown to have other physiological effects. It has been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes. Additionally, (2-Imidazol-1-ylpyridin-4-yl)-(2-propan-2-ylpyrrolidin-1-yl)methanone inhibitor has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of (2-Imidazol-1-ylpyridin-4-yl)-(2-propan-2-ylpyrrolidin-1-yl)methanone inhibitor is its specificity for (2-Imidazol-1-ylpyridin-4-yl)-(2-propan-2-ylpyrrolidin-1-yl)methanone kinase, which reduces the potential for off-target effects. However, the use of (2-Imidazol-1-ylpyridin-4-yl)-(2-propan-2-ylpyrrolidin-1-yl)methanone inhibitor in lab experiments is limited by its solubility and stability, which can affect its efficacy and reproducibility.
Zukünftige Richtungen
Future research on (2-Imidazol-1-ylpyridin-4-yl)-(2-propan-2-ylpyrrolidin-1-yl)methanone inhibitor could focus on its potential therapeutic applications in other diseases, such as neurodegenerative diseases and diabetes. Additionally, the development of more potent and selective (2-Imidazol-1-ylpyridin-4-yl)-(2-propan-2-ylpyrrolidin-1-yl)methanone inhibitors could improve their efficacy and reduce potential side effects. Finally, the use of (2-Imidazol-1-ylpyridin-4-yl)-(2-propan-2-ylpyrrolidin-1-yl)methanone inhibitor in combination with other therapeutic agents could be explored further to improve treatment outcomes.
Synthesemethoden
The synthesis of (2-Imidazol-1-ylpyridin-4-yl)-(2-propan-2-ylpyrrolidin-1-yl)methanone inhibitor involves several steps, including the coupling of 2-imidazol-1-ylpyridine and 2-propan-2-ylpyrrolidine, followed by the addition of a methanone group. The final product is obtained through purification and characterization techniques, such as column chromatography and NMR spectroscopy.
Wissenschaftliche Forschungsanwendungen
(2-Imidazol-1-ylpyridin-4-yl)-(2-propan-2-ylpyrrolidin-1-yl)methanone inhibitor has been extensively studied in preclinical models of cancer, where it has shown promising results as a therapeutic agent. It has been shown to inhibit the growth of various cancer cell lines, including prostate, breast, and leukemia. Additionally, (2-Imidazol-1-ylpyridin-4-yl)-(2-propan-2-ylpyrrolidin-1-yl)methanone inhibitor has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential candidate for combination therapy.
Eigenschaften
IUPAC Name |
(2-imidazol-1-ylpyridin-4-yl)-(2-propan-2-ylpyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O/c1-12(2)14-4-3-8-20(14)16(21)13-5-6-18-15(10-13)19-9-7-17-11-19/h5-7,9-12,14H,3-4,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEDVBKZNUOQKSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCCN1C(=O)C2=CC(=NC=C2)N3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3,7-dimethyl-2,6-dioxopurin-1-yl)-N-[(2-imidazol-1-ylpyridin-4-yl)methyl]acetamide](/img/structure/B7533817.png)
![N-[5-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]pentyl]-N,1,5-trimethylpyrazole-4-carboxamide](/img/structure/B7533820.png)
![4-(difluoromethylsulfonyl)-N-[(2-imidazol-1-ylpyridin-4-yl)methyl]benzamide](/img/structure/B7533826.png)
![N-[[1-(dimethylamino)cyclohexyl]methyl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B7533827.png)

![N-[2-[[2-(methylamino)-2-oxoethyl]-propylamino]-2-oxoethyl]thiophene-2-carboxamide](/img/structure/B7533846.png)

![[2-(3-Chloro-4-fluoroanilino)-2-oxoethyl] 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate](/img/structure/B7533866.png)
![1-Benzyl-3-ethyl-7-pyridin-3-yl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B7533869.png)
![1-benzyl-N-methyl-N-[2-oxo-2-(propan-2-ylamino)ethyl]piperidine-4-carboxamide](/img/structure/B7533874.png)
![N-(3-iodophenyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B7533880.png)
![N-[[3-(morpholine-4-carbonyl)phenyl]methyl]-1,2-dihydroacenaphthylene-5-carboxamide](/img/structure/B7533888.png)
![Imidazo[1,2-a]pyrimidin-2-yl-(2-propan-2-ylpyrrolidin-1-yl)methanone](/img/structure/B7533899.png)
